molecular formula C19H16N4O3S B294629 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294629
M. Wt: 380.4 g/mol
InChI Key: ZFBVBLNJIQZTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMXAA, is a small molecule that has shown promising results in preclinical studies for the treatment of cancer. DMXAA was first discovered by scientists at the Auckland Cancer Society Research Centre in New Zealand in the late 1990s. Since then, it has been the subject of extensive research due to its potential as an anti-cancer agent.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of interferons, which are important for the immune response to viral infections and cancer. DMXAA has been shown to activate the STING pathway in cancer cells, leading to the production of interferons and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferons and tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response. DMXAA has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has shown promising results in preclinical studies for the treatment of cancer. It has also been shown to be well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. DMXAA is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. It also has a short half-life in the body, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on DMXAA. One area of interest is in combination therapy with other anti-cancer agents. DMXAA has been shown to enhance the anti-tumor activity of other agents, such as radiation therapy and chemotherapy. Another area of interest is in the development of novel analogs of DMXAA that may have improved efficacy and pharmacokinetic properties. Finally, there is interest in the clinical development of DMXAA for the treatment of cancer in humans. Several clinical trials have been conducted, but further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of DMXAA involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylphenol to form the corresponding ester. The ester is then reacted with sodium azide and triethylamine to form the triazole ring. Finally, the thiadiazole ring is formed by reacting the triazole with sulfuric acid and hydrazine hydrate.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that help to mobilize the immune system.

properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)24-11-17-22-23-18(20-21-19(23)27-17)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3

InChI Key

ZFBVBLNJIQZTBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.